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For researchers, scientists, and professionals in drug development, a comprehensive
understanding of a molecule's fundamental physicochemical properties is the bedrock of
innovation. It is the critical first step that dictates formulation strategies, predicts biological
interactions, and ensures analytical robustness. This guide is dedicated to a thorough
exploration of 3-(Tetradecyloxy)propan-1,2-diol (CAS 1561-06-4), a long-chain alkoxy alcohol. It
is important to note that while the user request specified "3-(Tetradecyloxy)propan-1-ol,” the
predominant body of scientific data, including the CAS registry, points to the 1,2-propanediol
variant. This document will focus on this well-characterized molecule, also known by its
synonyms, Glycerin 1-tetradecyl ether and Myristyl glyceryl ether.[1][2][3]

Our approach transcends a simple recitation of data. As a Senior Application Scientist, the
objective is to illuminate the causality behind experimental choices and to ground every piece
of information in authoritative, verifiable sources. We will delve into not just what the properties
are, but how they are determined and why they are of critical importance to the scientific
community.
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Section 1: Chemical Identity and Molecular
Structure

A precise definition of a molecule's identity is the starting point for all subsequent analysis. 3-
(Tetradecyloxy)propan-1,2-diol is a glycerol ether, characterized by a C14 alkyl chain
(tetradecyl) linked via an ether bond to a propanediol backbone. This amphiphilic structure,
possessing both a long, lipophilic tail and a hydrophilic diol head, is suggestive of its potential
utility as a surfactant, emulsifier, or skin penetration enhancer in topical and transdermal
formulations.[4][5]

Identifier Value Source

_ 1,2-Propanediol, 3- 3
Primary Name Cheméo[1], NIST[2]
(tetradecyloxy)-

Glycerin 1-tetradecyl ether,
Synonyms Myristyl glyceryl ether, 3- NIST[2][3]
Tetradecyloxy-1,2-propanediol

CAS Number 1561-06-4 Cheméo[1], NIST[2][3]
Molecular Formula C17H3603 Cheméo[1], NIST[2]
Molecular Weight 288.47 g/mol Cheméo[1], NIST[2]
JSSKAZULTFHXBH-
InChl Key Cheméo[1], NIST[2]
UHFFFAOYSA-N
CCCCcCcccceeceececocce(o) i
SMILES co Chemeéo[1]

Section 2: Core Physicochemical Properties

The following table consolidates the experimentally determined and calculated
physicochemical properties of 3-(Tetradecyloxy)propan-1,2-diol. These values are fundamental
for predicting the compound's behavior in various environments, from storage conditions to
complex biological systems.
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Property Value Unit Source / Method

Melting Point (Tfus) 328.6 K (55.45 °C) K NIST[2]

Enthalpy of Fusion
56.5 kJ/mol NIST[2]

(AfusH)

Log of Water Solubility Cheméo (Calculated)
-4.43 mol/l

(log10WS) [1]

Octanol/Water

N Cheméo (Calculated)
Partition Coeff. 5.592 1]
(logPoct/wat)

Standard Gibbs Free i
) Cheméo (Joback
Energy of Formation -288.82 kJ/mol

Calculated)[1]
(AfG®)
McGowan's .
o Cheméo (Calculated)
Characteristic Volume  2.583 cm3/mol o
(McVol)

Expert Insights:

e The melting point of 55.45 °C indicates the compound is a solid at room temperature, a
critical factor for handling, storage, and milling processes.

e The high LogP value (5.592) confirms the molecule's lipophilic nature, suggesting it will
readily partition into non-polar environments like cell membranes. This is a key characteristic
for its potential role as a penetration enhancer in transdermal drug delivery.[4][6]

e The very low water solubility is consistent with its long alkyl chain and high LogP. This
necessitates the use of organic solvents or specialized formulation techniques (e.g.,
microemulsions) for agqueous applications.[7]

Section 3: Spectroscopic and Analytical
Characterization
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Structural confirmation and purity assessment are non-negotiable in scientific research. While a
complete set of spectra is not publicly available, established analytical techniques provide a
robust framework for the characterization of this and similar long-chain alcohols.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming molecular weight and fragmentation
patterns. The National Institute of Standards and Technology (NIST) database confirms the
availability of an electron ionization (EI) mass spectrum for 3-(Tetradecyloxy)propan-1,2-diol.[3]
This technique provides a molecular fingerprint, allowing for unambiguous identification.

Chromatographic Purity Assessment (GC-FID /| HPLC)

Chromatography is the gold standard for determining the purity of organic compounds. For a
semi-volatile molecule like a long-chain alcohol, Gas Chromatography with Flame lonization
Detection (GC-FID) is a highly effective method.[8]

Field-Proven Protocol: Purity Analysis by GC-FID

This protocol is designed to provide a reliable and reproducible method for quantifying long-
chain alcohols. The use of an internal standard is critical as it corrects for minor variations in
injection volume, ensuring high accuracy.[8]

 Internal Standard (IS) Preparation: Prepare a stock solution of a suitable internal standard
(e.q., 4-propylnonan-4-ol) in a high-purity solvent like hexane or ethyl acetate.[8] The IS
should be structurally similar to the analyte but well-separated chromatographically.

o Sample Preparation: Accurately weigh a sample of 3-(Tetradecyloxy)propan-1,2-diol and
dissolve it in the chosen solvent. Add a precise volume of the IS stock solution.

¢ GC-FID System Configuration:

o Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms) is typically used
for separating long-chain alcohols.

o Carrier Gas: Helium or Hydrogen at a constant flow rate.
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o Injector: Split/splitless injector, operated at a high temperature (e.g., 250-280°C) to ensure
complete volatilization.

o Oven Program: A temperature gradient is essential. For example, start at 100°C, hold for 1
minute, then ramp at 10°C/min to 300°C and hold for 5-10 minutes.

o Detector: Flame lonization Detector (FID) operated at a high temperature (e.g., 300-
320°C).

e Analysis and Quantification: Inject the sample onto the GC system. The purity is determined
by comparing the peak area of the analyte to the peak area of the internal standard, relative
to a calibration curve.

Workflow for GC-FID Purity Analysis

[We\gh Analytej—>@\sso\ve in Solveand Internal Standard Enlect %mple}—»[se‘z?éanﬁ'gg‘r’g d‘ce‘;'gmﬂ—»E:ln Detection Emegrale Peak Areas)—>[calculate Purity vs. |
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S]J

Click to download full resolution via product page

Caption: Workflow for purity determination using Gas Chromatography (GC).

Structural Elucidation (NMR & IR Spectroscopy)

While specific spectra for this compound were not found, Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopy are fundamental for structural confirmation.

e 1H NMR: Would show characteristic signals for the terminal methyl group of the alkyl chain
(triplet, ~0.9 ppm), the long methylene chain (multiplet, ~1.2-1.6 ppm), the protons adjacent
to the ether oxygen and hydroxyl groups (multiplets, ~3.4-4.1 ppm), and the hydroxyl protons
(broad singlets).

e 13C NMR: Would confirm the presence of 17 distinct carbon environments, with signals in the
aliphatic region and downfield signals for carbons bonded to oxygen.

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1619493/docs?utm_src=pdf-body-img#foreword-navigating-the-technical-landscape-of-alkoxy-alcohols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619493?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e FTIR: Would exhibit a strong, broad absorption band around 3300-3400 cm~* corresponding
to the O-H stretching of the hydroxyl groups, and sharp C-H stretching bands around 2850-
2950 cm~1. A prominent C-O stretching band for the ether linkage would appear around 1100
cm~L,

Section 4: Experimental Methodologies

A robust understanding of a compound requires validated experimental protocols. The following
sections detail the workflows for determining key physicochemical parameters.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat
required to increase the temperature of a sample and a reference. It provides a precise melting
point (Tm) and the enthalpy of fusion (AHfus), which is the energy required to induce the phase
change.

Protocol for DSC Analysis

Calibration: Calibrate the DSC instrument using a certified standard with a known melting
point and enthalpy of fusion (e.g., Indium).

o Sample Preparation: Accurately weigh 2-5 mg of 3-(Tetradecyloxy)propan-1,2-diol into an
aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.

» Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the
cell at a temperature well below the expected melting point (e.g., 25°C).

e Heating Ramp: Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a
temperature well above the melting point (e.g., 80°C).

» Data Analysis: The melting point is determined as the onset or peak of the endothermic
event on the resulting thermogram. The instrument software calculates the area of the peak
to determine the enthalpy of fusion.

Workflow for DSC Melting Point Analysis

© 2026 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619493?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Calibrate DSC with Standard

Weigh 2-5mg Sample
into Aluminum Pan

Seal Pan (Crimp)

Place Sample & Reference
Pans in DSC Cell

Run Thermal Program
(e.g., Ramp 10°C/min)

Acquire Thermogram Data

Analyze Endotherm Peak:
- Onset/Peak = Melting Point
- Peak Area = Enthalpy

Click to download full resolution via product page

Caption: Standard workflow for melting point analysis by DSC.

Solubility Determination via Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the solubility of a

compound in a given solvent.
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Protocol for Solubility Assessment

o System Preparation: Add an excess amount of 3-(Tetradecyloxy)propan-1,2-diol to a known
volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed
vial.

o Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period
(24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be
confirmed.

o Phase Separation: Allow the suspension to settle or centrifuge it to separate the saturated
solution from the excess solid.

o Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the
aliquot as needed and analyze its concentration using a validated analytical method, such as
HPLC-UV or GC-FID.

o Calculation: The solubility is calculated based on the measured concentration in the
saturated solution.

Workflow for Shake-Flask Solubility Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Alkoxy Alcohols]. BenchChem, [2026]. [Online PDF]. Available at:
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landscape-of-alkoxy-alcohols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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